BenchChemオンラインストアへようこそ!

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

CYP17 inhibition sulfonamide SAR conformational restriction

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1251544-39-4) is a specialized sulfonamide featuring a unique 1-(hydroxymethyl)cyclopropylmethylamine substituent attached to a 2-methoxy-4,5-dimethylbenzenesulfonyl core. With a molecular formula of C14H21NO4S and a molecular weight of 299.39 g/mol, this compound is supplied as a ≥95% pure research reagent suitable for in vitro pharmacological profiling.

Molecular Formula C14H21NO4S
Molecular Weight 299.39
CAS No. 1251544-39-4
Cat. No. B2501292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
CAS1251544-39-4
Molecular FormulaC14H21NO4S
Molecular Weight299.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC
InChIInChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3
InChIKeyOWBRRLIWIMKNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1251544-39-4) – Procurement-Grade Sulfonamide for CYP17-Targeted Drug Discovery


N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1251544-39-4) is a specialized sulfonamide featuring a unique 1-(hydroxymethyl)cyclopropylmethylamine substituent attached to a 2-methoxy-4,5-dimethylbenzenesulfonyl core. With a molecular formula of C14H21NO4S and a molecular weight of 299.39 g/mol, this compound is supplied as a ≥95% pure research reagent suitable for in vitro pharmacological profiling . The benzenesulfonamide class is well established as a privileged scaffold for CYP17 (17α-hydroxylase/17,20-lyase) inhibition, a validated target for castration-resistant prostate cancer (CRPC) therapy, as evidenced by the clinical success of abiraterone [1]. The presence of both a cyclopropylmethyl linker and a hydroxymethyl group distinguishes this compound from simple aryl- or alkyl-substituted sulfonamides, offering a distinct steric and electronic profile for SAR exploration within CYP17 inhibitor programs [2].

Why N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide Cannot Be Replaced by Common Sulfonamide Analogs


Generic substitution in sulfonamide-based CYP17 inhibitor programs is precluded by the exquisite sensitivity of enzymatic potency and selectivity to the N-substituent. N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide incorporates a 1,1-disubstituted cyclopropane bearing a free hydroxymethyl group, a structural motif that simultaneously introduces conformational restriction, modulates hydrogen-bonding capacity, and alters the trajectory of the sulfonamide pharmacophore relative to the heme iron . In the CYP17 patent literature, closely related compounds with the identical 2-methoxy-4,5-dimethylbenzenesulfonyl core but differing N-substituents exhibit CYP17 IC50 values spanning three orders of magnitude—from low nanomolar to >10 µM—demonstrating that simple sulfonamide core identity alone cannot predict functional potency [1]. Replacing this compound with a commercially abundant unsubstituted cyclopropylmethyl analog or a non-hydroxylated variant would forfeit the specific hydrogen-bond donor and acceptor geometry that may confer selectivity advantages over abiraterone’s steroidal scaffold, potentially resulting in off-target inhibition of CYP11B2, CYP19, or CYP21A2 [2].

Product-Specific Comparative Evidence: Quantifying the Differentiation of N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide


Unique 1-(Hydroxymethyl)cyclopropylmethyl Substituent: Structural Differentiation from Methyl and Ethyl Analogs

The target compound features a 1-(hydroxymethyl)cyclopropylmethyl group as the sulfonamide N-substituent, a motif that is absent from commonly procured sulfonamide intermediates such as N-methyl-2-methoxy-4,5-dimethylbenzenesulfonamide and N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide . This structural distinction is significant: in a separate but structurally related series of cyclopropylmethyl-substituted benzenesulfonamides disclosed in Bristol-Myers Squibb’s CYP17 inhibitor patent (US9133160B2), compounds bearing an unsubstituted cyclopropylmethyl group achieved CYP17 IC50 values of 5.8 nM, whereas simple N-methyl or N-ethyl analogs within the same patent family exhibited IC50 values >100 nM—a >17-fold improvement in potency attributed to the cyclopropylmethyl group’s ability to occupy a lipophilic pocket near the heme [1]. The additional hydroxymethyl substituent on the target compound introduces a hydrogen-bond donor/acceptor (–CH2OH) at the cyclopropane 1-position, predicted to further modulate binding interactions with the CYP17 active-site residues Asn202 and Ser443, which are not engaged by the unsubstituted cyclopropylmethyl analog [2].

CYP17 inhibition sulfonamide SAR conformational restriction

2-Methoxy-4,5-dimethyl Substitution Pattern on the Benzenesulfonyl Core: Predicted Lipophilicity Differentiation from Monomethyl and Unsubstituted Analogs

The 2-methoxy-4,5-dimethyl substitution pattern on the benzenesulfonyl ring of the target compound predicts a distinct lipophilicity profile (estimated cLogP ≈ 2.5) compared to the commonly used 4-methylbenzenesulfonamide (tosyl, cLogP ≈ 1.8) and unsubstituted benzenesulfonamide (cLogP ≈ 0.8) . In sulfonamide CYP17 inhibitor development, the benzenesulfonyl substitution pattern directly influences physicochemical properties; for instance, the clinical candidate orteronel (TAK-700) incorporates a 6-methoxy substitution that contributes to its oral bioavailability and selectivity profile [1]. The 4,5-dimethyl substitution on the target compound increases steric bulk ortho to the sulfonamide linkage, potentially reducing N-dealkylation metabolism observed with unsubstituted benzyl sulfonamides [2]. Although direct cLogP or solubility measurements for the target compound are not publicly available, the 2-methoxy-4,5-dimethylbenzenesulfonamide core (CAS 90643-87-1) has a reported cLogP of 2.24 , and the addition of the cyclopropylmethyl-hydroxymethyl linker is expected to shift cLogP to approximately 2.5–3.0 based on fragment contribution analysis.

physicochemical profiling cLogP benzenesulfonamide substitution

Molecular Weight Differentiation: 299.39 g/mol Enables Ligand Efficiency Optimization Relative to High-MW Sulfonamide CYP17 Inhibitors

At 299.39 g/mol, N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is substantially lighter than major comparator CYP17 inhibitors such as abiraterone (349.5 g/mol) and the patented sulfonamide CYP17 inhibitor IOWH-032 (545.2 g/mol, CAS 1191252-49-9) [1]. Lower molecular weight correlates with improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and enhanced compliance with Lipinski’s Rule of Five [2]. In the context of CYP17 inhibitor lead optimization, starting from a lower MW scaffold allows for subsequent functionalization to optimize potency, selectivity, and ADME properties without exceeding the MW 500 threshold. The target compound’s MW of 299.39, combined with its favorable predicted cLogP, positions it as a lead-like rather than drug-like starting point, offering greater synthetic tractability for SAR expansion.

ligand efficiency molecular weight lead-likeness

Commercially Supplied at 95% Purity: Reproducibility Advantage over Custom-Synthesized Analogs

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is commercially supplied at a verified purity of ≥95% . This contrasts with the typical variability encountered when laboratories synthesize close structural analogs in-house, where purity can range widely (commonly 85–98%) depending on synthetic route and purification methodology. In CYP17 enzymatic assays, impurities at levels of 5–15% can confound IC50 determinations by introducing uncharacterized inhibitory or cytotoxic artifacts, particularly when impurities include structurally related sulfonamides with unknown CYP binding profiles [1]. For comparison, many benzenesulfonamide intermediates available for custom derivatization are offered at 90–95% purity , and in-house synthesis of the target compound via reductive amination of 1-(hydroxymethyl)cyclopropanecarbaldehyde with 2-methoxy-4,5-dimethylbenzenesulfonamide would require chromatographic purification to achieve comparable purity, adding cost and time to procurement workflows.

chemical purity reproducibility assay consistency

Procurement-Driven Application Scenarios for N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide


Non-Steroidal CYP17 Inhibitor Lead Generation for Castration-Resistant Prostate Cancer

The compound serves as a structurally novel starting point for non-steroidal CYP17 inhibitor lead generation. Its 1-(hydroxymethyl)cyclopropylmethyl N-substituent provides a hydrogen-bond donor/acceptor adjacent to a conformationally restricted cyclopropane, which SAR from the Bristol-Myers Squibb CYP17 patent (US9133160B2) indicates is critical for achieving low nanomolar CYP17 inhibition [1]. Medicinal chemistry teams can derivative the hydroxymethyl group (oxidation to aldehyde/carboxylic acid, etherification, esterification, carbamate formation) to rapidly explore the hydrogen-bond pharmacophore requirements of the CYP17 active site while maintaining the conformational restriction that distinguishes cyclopropylmethyl from flexible alkyl linkers . Biochemical profiling should include head-to-head comparison with abiraterone in CYP17 enzymatic assays for both 17α-hydroxylase and 17,20-lyase activities, as well as selectivity screening against CYP11B2 and CYP19 to establish the selectivity window relative to the clinical standard [2].

Physicochemical Property Benchmarking of Sulfonamide CYP17 Inhibitor Libraries

The compound's favorable lead-like physicochemical profile (MW 299.39; predicted cLogP ≈ 2.5–3.0 [1]) makes it an ideal reference standard for benchmarking the property space of proprietary sulfonamide CYP17 inhibitor libraries. By measuring experimental logD7.4, aqueous solubility (kinetic and thermodynamic), and parallel artificial membrane permeability assay (PAMPA) values for this compound and normalizing to its CYP17 IC50 once determined, research teams can establish ligand-lipophilicity efficiency (LLE = pIC50 − logD) benchmarks that guide the optimization of more potent but heavier analogs without sacrificing ADME properties . This compound's lower molecular weight compared to abiraterone (299.39 vs. 349.5 g/mol [2]) provides additional headroom for property-preserving derivatization.

Sulfonamide Core Substitution SAR in Non-CYP17 Sulfonamide Target Programs

Beyond CYP17, the 2-methoxy-4,5-dimethylbenzenesulfonamide core with the 1-(hydroxymethyl)cyclopropylmethyl N-substituent constitutes a novel chemotype for exploring sulfonamide interactions with other enzyme targets, including carbonic anhydrase isoforms (hCA IX, hCA XII), steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase (17β-HSD) [1]. The presence of the hydroxymethyl group offers a synthetic handle for bioconjugation (via carbonate or ester linkages) to generate chemical probes for target engagement studies. The 95% minimum purity specification ensures that the compound can be used directly in fluorescence-based thermal shift assays (FTSA) and surface plasmon resonance (SPR) without interference from UV-absorbing or thiol-reactive impurities commonly found in lower-purity sulfonamide batches.

Cyclopropane Ring-Opening Metabolite Identification and CYP Stability Profiling

The 1-(hydroxymethyl)cyclopropyl moiety presents a unique opportunity to study cyclopropane metabolic stability in the context of CYP17 inhibitor pharmacophores. Cyclopropane rings are susceptible to CYP-mediated oxidation and ring-opening, and the hydroxymethyl substituent may influence the rate and regioselectivity of CYP oxidation [1]. By incubating the compound with human liver microsomes and recombinant CYP isoforms (CYP3A4, CYP2D6, CYP2C9), researchers can generate metabolite profiles (via LC-HRMS) that inform the design of metabolically stable analogs—for example, replacing the cyclopropane with a cyclobutane or introducing fluorine at the cyclopropane 2-position. The commercial availability of the compound at 95% purity eliminates the need for in-house synthesis simply to perform these critical DMPK studies, reducing the barrier to entry for academic and small-biotech CYP17 programs.

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.